2-Methyl-N-(piperidin-4-YL)-N-propylpropanamide 2-Methyl-N-(piperidin-4-YL)-N-propylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17690490
InChI: InChI=1S/C12H24N2O/c1-4-9-14(12(15)10(2)3)11-5-7-13-8-6-11/h10-11,13H,4-9H2,1-3H3
SMILES:
Molecular Formula: C12H24N2O
Molecular Weight: 212.33 g/mol

2-Methyl-N-(piperidin-4-YL)-N-propylpropanamide

CAS No.:

Cat. No.: VC17690490

Molecular Formula: C12H24N2O

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-N-(piperidin-4-YL)-N-propylpropanamide -

Specification

Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
IUPAC Name 2-methyl-N-piperidin-4-yl-N-propylpropanamide
Standard InChI InChI=1S/C12H24N2O/c1-4-9-14(12(15)10(2)3)11-5-7-13-8-6-11/h10-11,13H,4-9H2,1-3H3
Standard InChI Key AEDBTHYGLNJMBA-UHFFFAOYSA-N
Canonical SMILES CCCN(C1CCNCC1)C(=O)C(C)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • Propanamide backbone: A three-carbon chain with a terminal amide group.

  • Methyl substitution: A methyl group at the second carbon, influencing steric and electronic properties.

  • Piperidin-4-yl-propylamine moiety: A piperidine ring (six-membered heterocycle with one nitrogen atom) attached via a propyl chain to the amide nitrogen .

The molecular formula is C<sub>12</sub>H<sub>24</sub>N<sub>2</sub>O, with a calculated molecular weight of 212.33 g/mol. Key structural features include:

  • Hydrogen bond acceptors: 3 (amide oxygen and piperidine nitrogen).

  • Rotatable bonds: 6, conferring conformational flexibility.

  • logP: Estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Comparative Structural Analysis

Table 1 contrasts 2-Methyl-N-(piperidin-4-YL)-N-propylpropanamide with related piperidine derivatives:

CompoundMolecular FormulaKey FeaturesPotential Applications
2-Methyl-N-(piperidin-4-YL)-N-propylpropanamideC<sub>12</sub>H<sub>24</sub>N<sub>2</sub>OMethyl substitution at C2; propyl linker to piperidineNeurological PPIs, enzyme inhibition
1-Methyl-3-propyl-4-(p-chlorophenyl)piperidineC<sub>15</sub>H<sub>21</sub>ClNAromatic chlorophenyl group; dopamine reuptake inhibitionCocaine addiction therapy
M306-1851C<sub>22</sub>H<sub>34</sub>N<sub>2</sub>O<sub>3</sub>STosyl-protected piperidine; cyclopropane methyl groupBcl-2 PPI inhibition

The absence of aromatic or sulfonyl groups in 2-Methyl-N-(piperidin-4-YL)-N-propylpropanamide distinguishes it from analogs like M306-1851, potentially reducing off-target interactions .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis protocols are published for this compound, analogous methods for piperidine-containing amides suggest two viable routes:

Route 1: Amide Coupling

  • Piperidine precursor preparation: 4-Aminopiperidine is alkylated with 1-bromopropane under basic conditions to form N-propylpiperidin-4-amine .

  • Propanamide formation: Reaction with 2-methylpropanoic acid chloride in dichloromethane, catalyzed by triethylamine.

Route 2: Reductive Amination

  • Ketone intermediate: 2-Methylpropanoic acid is converted to its ethyl ester, then treated with N-propylpiperidin-4-amine.

  • Catalytic hydrogenation: Palladium on carbon facilitates reductive amination to yield the target compound .

Yield optimization (typically 60–75%) requires careful control of reaction temperature (40–60°C) and stoichiometric ratios .

Reactivity Profile

The compound’s reactivity is dominated by:

  • Amide hydrolysis: Susceptible to acidic or basic conditions, cleaving into 2-methylpropanoic acid and N-propylpiperidin-4-amine.

  • Piperidine ring modifications: Quaternization at the nitrogen with alkyl halides or oxidation to N-oxides under mild conditions .

  • Methyl group functionalization: Free radical halogenation at the methyl position, though steric hindrance limits efficiency .

Future Directions and Research Gaps

Priority Investigations

  • Crystallographic studies: To resolve binding modes with Bcl-xL and MAO-B.

  • ADMET profiling: In vitro assays for permeability, metabolic clearance, and genotoxicity.

  • Analog synthesis: Introducing fluorinated methyl groups to enhance metabolic stability .

Clinical Translation Challenges

  • Blood-brain barrier penetration: Requires logP optimization to 2.5–3.5 .

  • Synthetic scalability: Current routes suffer from low atom economy (32%); transition metal-catalyzed methods may improve efficiency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator